molecular formula C13H17N3O4S B2444609 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide CAS No. 1105228-62-3

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide

Cat. No.: B2444609
CAS No.: 1105228-62-3
M. Wt: 311.36
InChI Key: PCXAIZTYYZGUAA-UHFFFAOYSA-N
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Description

“N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The average mass is 453.557 Da and the monoisotopic mass is 453.183472 Da .

Scientific Research Applications

Synthesis and Pharmacological Analysis

Compounds with structural similarities to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide have been designed, synthesized, and subjected to various pharmacological analyses. For example, derivatives incorporating the thiazolidine ring have been evaluated for their antiproliferative, anti-inflammatory, and antifungal activities. These compounds show significant pharmacological properties, suggesting potential therapeutic applications in treating various conditions (Kamble et al., 2017).

Antimicrobial Activities

The antimicrobial activities of oxazolidinone derivatives have been extensively studied. Oxazolidinones are a class of compounds known for their unique mechanism of bacterial protein synthesis inhibition. Studies on novel oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential of oxazolidinone derivatives, including compounds structurally related to this compound, as effective antimicrobial agents (Zurenko et al., 1996).

Therapeutic Leads for Prion Diseases

The 2-aminothiazoles class, closely related to the chemical structure of interest, has shown promising antiprion activity. These compounds have been identified as potential leads in the search for effective therapeutics for prion diseases, demonstrating both in vitro efficacy and the ability to achieve high brain concentrations in animal models. This research underscores the potential of structurally related compounds in treating neurodegenerative disorders (Gallardo-Godoy et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not available .

Mechanism of Action

Target of Action

The primary target of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2. By disrupting the cell cycle, it can prevent cell division and growth, which may be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-9-4-5-10(16-6-3-7-21(16,19)20)8-11(9)15-13(18)12(17)14-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXAIZTYYZGUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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